4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine
Overview
Description
4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine is a chemical compound with the molecular formula C11H10ClN5 . It has a molecular weight of 247.68 g/mol . This compound is also known by other names such as 4-((5-Chloropyridin-2-yl)diazenyl)benzene-1,3-diamine and 4-[(5-chloropyridin-2-yl)diazenyl]benzene-1,3-diamine .
Molecular Structure Analysis
The InChI representation of this compound is InChI=1S/C11H10ClN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2 . The canonical SMILES representation is C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Cl .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 2.3 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 2 rotatable bonds .Scientific Research Applications
Synthesis and Pesticidal Activity
- 4-Chloro-1,2-phenylenediamine derivatives, synthesized through acylation, have shown fungicidal activities. They convert into 2-alkyl-5-chlorobenzimidazoles in cotton plants, indicating potential agricultural applications (Molchanov et al., 1983).
Synthesis of Benzodiazepines
- The transformation of 4-Chloro-1,2-phenylenediamines into 1,5-benzodiazepin-2-ones and related diazepinones highlights their utility in the synthesis of therapeutic compounds, including benzodiazepines (Acheson & Tully, 1970).
Spectral Study and Synthesis of Benzimidazoles
- The synthesis of 1-methylbenzimidazoles from 4-chloro-o-phenylenediamine and the spectral analysis of these compounds demonstrate their relevance in chemical characterization and pharmaceutical applications (Ellis & Jones, 1974).
Detection and Removal of Cobalt Ions
- Modified chitosan beads, using 4-(5-chloro-2-pyridylazo)-1,3-phenylenediamine, serve as effective tools for the simultaneous detection and removal of cobalt ions from aqueous solutions, highlighting an environmental application (Zhuang, Yin & Wang, 2018).
Synthesis of Novel Biological Active Compounds
- The creation of biologically active 1,5-benzodiazepines from 4-chloro-o-phenylenediamine derivatives emphasizes their potential in developing new therapeutic agents (Kumar & Joshi, 2007).
properties
IUPAC Name |
4-[(5-chloropyridin-2-yl)diazenyl]benzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNTVTDTBKPTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318521 | |
Record name | 5-Cl-PADAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine | |
CAS RN |
33006-91-6 | |
Record name | 5-Cl-PADAB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33006-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Chloro-2-pyridylazo)benzene-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033006916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cl-PADAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-chloro-2-pyridylazo)benzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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